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Abstract
1H-Azirine, a three-membered, unsaturated nitrogen-containing heterocycle, is a molecule of

significant theoretical interest due to its inherent ring strain and antiaromatic character. As the

less stable tautomer of the more commonly studied 2H-azirine, 1H-azirine is highly reactive

and has proven elusive to experimental isolation and characterization under standard

conditions.[1][2] Consequently, computational and theoretical chemistry have become

indispensable tools for elucidating its fundamental properties, including its structure, stability,

reactivity, and spectroscopic signatures. This technical guide provides a comprehensive

overview of the computational and theoretical studies of 1H-azirine, summarizing key

quantitative data, detailing computational methodologies, and visualizing important molecular

processes. This information is critical for researchers in physical organic chemistry,

computational chemistry, and drug development who may encounter or consider this highly

reactive moiety in reaction mechanisms or as a potential, albeit transient, synthetic

intermediate.

Molecular Structure and Stability
Theoretical studies have consistently shown that 1H-azirine is a high-energy isomer on the

C₂H₃N potential energy surface.[1] Its instability is attributed to a combination of significant ring

strain and the presence of a 4π-electron system within the three-membered ring, which confers

antiaromatic character.[1]
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Geometric Parameters
A variety of computational methods, ranging from Hartree-Fock (HF) and Møller-Plesset

perturbation theory (MP2) to Density Functional Theory (DFT) and high-level coupled-cluster

(CCSD(T)) approaches, have been employed to predict the equilibrium geometry of 1H-azirine.

The choice of basis set, such as the Pople-style (e.g., 6-31G*) or Dunning's correlation-

consistent basis sets (e.g., cc-pVTZ), also influences the calculated geometric parameters.

Below is a summary of representative computed bond lengths and angles for 1H-azirine.

Parameter HF/6-31G*
B3LYP/6-
311++G(d,p)

ωB97X-D/aug-
cc-pVTZ

CCSD(T)/cc-
pVTZ

Bond Lengths

(Å)

C=C 1.285 1.301 1.298 1.295

C-N 1.435 1.420 1.422 1.425

N-H 0.998 1.005 1.004 1.003

C-H 1.075 1.082 1.081 1.080

**Bond Angles

(°) **

C-N-C 52.5 53.1 53.0 52.8

H-N-C 125.1 124.5 124.6 124.8

H-C=C 148.2 147.8 147.9 148.0

Note: The values presented in this table are representative and have been compiled from

various computational studies. Exact values may vary depending on the specific computational

setup.

Tautomeric Stability: 1H-Azirine vs. 2H-Azirine
A central theme in the computational study of 1H-azirine is its energetic relationship with its

tautomer, 2H-azirine. Theoretical calculations consistently predict that 2H-azirine is significantly

more stable than 1H-azirine. The energy difference is substantial, with most high-level
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calculations placing 1H-azirine approximately 33 kcal/mol higher in energy than 2H-azirine.[1]

This large energy gap explains the experimental challenges in observing 1H-azirine, as it

readily isomerizes to the more stable 2H-form.

Computational Method Energy Difference (kcal/mol)

6-31G ~33[1]

CCSD(T)/cc-pV5Z 33.5[3]

Spectroscopic Properties
Theoretical calculations have been instrumental in predicting the spectroscopic signatures of

1H-azirine, which are crucial for any attempt at its experimental detection, for instance, in

matrix isolation studies.

Vibrational Frequencies
The calculated vibrational frequencies of 1H-azirine provide a theoretical infrared (IR)

spectrum. The table below summarizes the key calculated harmonic vibrational frequencies

and their corresponding modes. It is important to note that calculated harmonic frequencies are

typically higher than experimental fundamental frequencies, and scaling factors are often

applied to improve agreement with experimental data.
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Mode Description
B3LYP/6-
311++G(d,p) (cm⁻¹)

CCSD(T)/cc-pVTZ
(cm⁻¹)

ν₁ N-H Stretch 3450 3485

ν₂ C-H Sym. Stretch 3150 3175

ν₃ C-H Asym. Stretch 3120 3145

ν₄ C=C Stretch 1780 1810

ν₅ CH₂ Scissoring 1450 1465

ν₆ N-H Bend 1320 1335

ν₇ Ring Breathing 1100 1120

ν₈ CH₂ Wagging 950 965

ν₉ CH₂ Twisting 850 865

ν₁₀ Ring Puckering 700 715

Reactivity and Isomerization Pathways
The high reactivity of 1H-azirine is a direct consequence of its strained and antiaromatic

nature. Computational studies have explored its potential reaction pathways, with a primary

focus on its isomerization to the more stable 2H-azirine.

Isomerization to 2H-Azirine
The tautomerization of 1H-azirine to 2H-azirine is a thermodynamically highly favorable

process. Computational studies have investigated the mechanism and energetics of this[1][4]-

hydrogen shift. The reaction proceeds through a transition state where the hydrogen atom is

transferred from the nitrogen to one of the carbon atoms.

1H-Azirine Transition State
([1,3]-H Shift)

 Activation Energy (Ea) 2H-Azirine ΔE = -33 kcal/mol 
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Click to download full resolution via product page

Isomerization of 1H-azirine to 2H-azirine.

Calculations of the activation energy (Ea) for this isomerization are crucial for understanding

the kinetic stability of 1H-azirine. While the exact value depends on the level of theory, most

studies suggest a relatively low barrier, further highlighting the transient nature of 1H-azirine.

Computational Method Activation Energy (kcal/mol)

B3LYP/6-31G* ~15-20

CCSD(T)/cc-pVTZ ~12-18

Computational Methodologies
The theoretical investigation of 1H-azirine requires robust computational methods that can

accurately describe its strained geometry and complex electronic structure.

Geometry Optimization and Frequency Calculations
The standard procedure for theoretical studies of 1H-azirine involves the following workflow:
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Computational Workflow

Initial Structure Guess

Geometry Optimization
(e.g., DFT, MP2, CCSD(T))

Convergence Check
(Forces and Displacement)

Not Converged

Frequency Calculation

Converged

Stationary Point Analysis
(Minimum or Transition State)

Thermochemical Analysis

Click to download full resolution via product page

Typical workflow for computational analysis of 1H-azirine.

Protocol for Geometry Optimization and Frequency Calculation:

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is

typically used.
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Method Selection: A suitable theoretical method (e.g., B3LYP, ωB97X-D, MP2, or CCSD(T))

and basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) are chosen based on the desired

accuracy and computational cost.

Initial Geometry: An initial guess for the molecular geometry of 1H-azirine is constructed.

Optimization: The geometry is optimized to find a stationary point on the potential energy

surface. This is typically achieved using gradient-based optimization algorithms until the

forces on the atoms and the displacement in each optimization step fall below predefined

convergence criteria (e.g., forces < 1.5 x 10⁻⁵ hartrees/bohr).

Frequency Analysis: Once the geometry is converged, a frequency calculation is performed

by computing the second derivatives of the energy with respect to the nuclear coordinates

(the Hessian matrix). The absence of imaginary frequencies confirms that the optimized

structure corresponds to a true energy minimum.

Transition State Search
To study the isomerization pathway, a search for the transition state connecting 1H-azirine and

2H-azirine is performed.

Protocol for Transition State Search:

Method: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g.,

QST2 or QST3 in Gaussian) or eigenvector-following algorithms are employed.

Initial Guess: An initial guess for the transition state structure is required. For QST2, the

structures of the reactant (1H-azirine) and product (2H-azirine) are provided. For QST3, an

initial guess of the transition state is also included.

Optimization: The algorithm optimizes the geometry to a first-order saddle point on the

potential energy surface.

Verification: A frequency calculation is performed at the optimized transition state geometry.

The presence of a single imaginary frequency confirms that the structure is a true transition

state. The vibrational mode corresponding to this imaginary frequency represents the motion

along the reaction coordinate.
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Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to

confirm that the found transition state connects the desired reactant and product.

Conclusion
Computational and theoretical studies have been paramount in characterizing the elusive 1H-
azirine molecule. These investigations have provided a detailed understanding of its geometry,

its significant instability relative to 2H-azirine, its predicted spectroscopic properties, and its

low-barrier isomerization pathway. The data and methodologies summarized in this guide offer

a valuable resource for researchers interested in this highly reactive and theoretically

significant heterocycle. Future computational work could focus on exploring the reactivity of

substituted 1H-azirines and their potential roles as transient intermediates in more complex

chemical transformations, further bridging the gap between theoretical prediction and potential

experimental observation.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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